

Atazanavir-d6: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Atazanavir-d6

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of **Atazanavir-d6**, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving Atazanavir.

Core Physical and Chemical Properties

Atazanavir-d6 is a stable, isotopically labeled form of Atazanavir, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of the parent drug in biological matrices.^{[1][2][3]} The deuterium labeling offers a distinct mass difference, facilitating precise measurement by mass spectrometry without significantly altering the chemical behavior of the molecule.

The fundamental physicochemical properties of **Atazanavir-d6** are summarized in the table below.

Property	Value	Reference
Chemical Name	trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate	[4]
Molecular Formula	C ₃₈ H ₄₆ D ₆ N ₆ O ₇	[3]
Molecular Weight	710.9 g/mol	[2][3][4]
CAS Number	1092540-50-5	[3]
Appearance	White to off-white solid/powder	[2]
Melting Point	200-205 °C	[1]
Solubility	Slightly soluble in ethanol and methanol. Insoluble in water. Soluble in DMSO (166 mg/mL with ultrasonic and warming).	[3][5]
Storage	-20°C	[3]

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is the cornerstone for the application of **Atazanavir-d6**. In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored for both Atazanavir and its deuterated internal standard, **Atazanavir-d6**.

A common multiple reaction monitoring (MRM) transition for Atazanavir-d5 (a closely related isotopologue) is from a precursor ion (MH⁺) of m/z 710.2 to a product ion of m/z 168.0.[6] For Atazanavir, a frequently used transition is from m/z 705.3 to m/z 167.9.[7] The deuteration in

Atazanavir-d6 results in a mass shift that allows for its clear differentiation from the unlabeled drug.

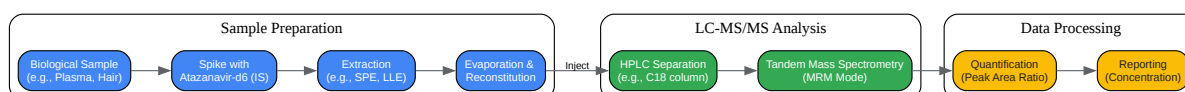
NMR Spectroscopy

Detailed Nuclear Magnetic Resonance (NMR) spectral data for **Atazanavir-d6** is not readily available in the public domain. However, the ^1H NMR spectrum for the parent compound, Atazanavir, has been documented and can serve as a reference for structural confirmation, keeping in mind the absence of signals corresponding to the deuterated methyl groups in **Atazanavir-d6**.

Experimental Protocols

Quantitative Analysis of Atazanavir using Atazanavir-d6 by LC-MS/MS

Atazanavir-d6 is instrumental as an internal standard for the accurate quantification of Atazanavir in biological samples such as plasma and hair.[6][8] A generalized experimental workflow is outlined below.



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Caption: General workflow for the quantification of Atazanavir using **Atazanavir-d6** as an internal standard.

Methodology Details:

- **Sample Preparation:** Biological samples are first spiked with a known concentration of **Atazanavir-d6**. The analytes are then extracted from the matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] The extract is subsequently evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

- **Chromatographic Separation:** Separation is typically achieved on a reverse-phase C18 column.^{[6][8]} The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile), run in either an isocratic or gradient mode.^{[6][8]}
- **Mass Spectrometric Detection:** A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. The instrument is set to monitor the specific MRM transitions for Atazanavir and **Atazanavir-d6**.^[6]
- **Quantification:** The concentration of Atazanavir in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**Atazanavir-d6**) and comparing this to a standard curve.

Solubility Determination

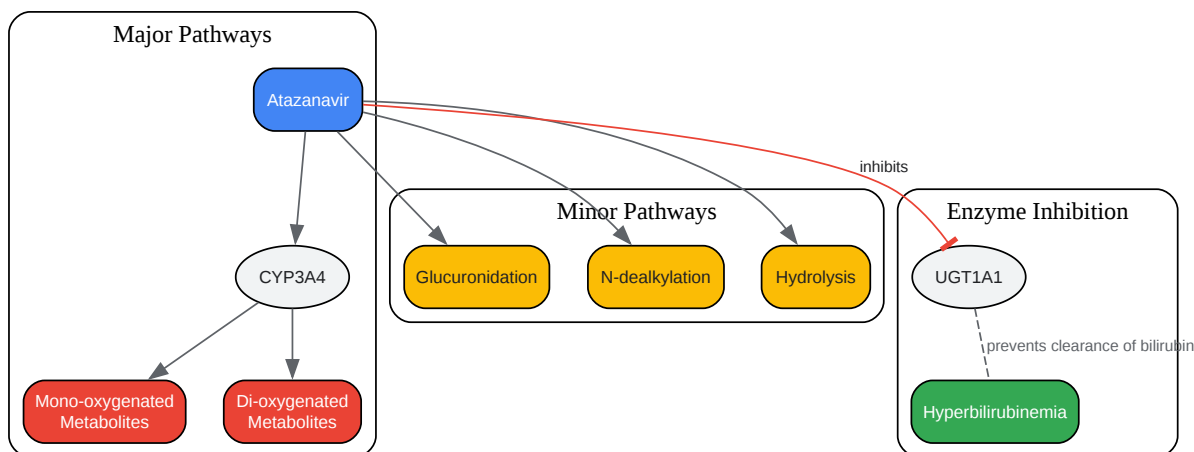
The solubility of Atazanavir and its analogs can be determined experimentally.

Protocol:

- An excess amount of the compound (**Atazanavir-d6**) is added to a known volume of the solvent of interest (e.g., distilled water, phosphate buffer).
- The mixture is agitated in a mechanical stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.^{[9][10]}

Metabolic Pathway of Atazanavir

Atazanavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.^{[11][12][13]} The major metabolic pathways include mono- and dioxygenation.^{[11][12]} Minor pathways consist of glucuronidation, N-dealkylation, and hydrolysis.^{[11][12]} Atazanavir is also an inhibitor of the UGT1A1 enzyme, which can lead to hyperbilirubinemia.^[14]



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Caption: Simplified metabolic pathway of Atazanavir.

This technical guide provides a consolidated source of information on the physical and chemical properties of **Atazanavir-d6**, along with relevant experimental protocols and metabolic context. This information is critical for the design and execution of research and development activities involving this important analytical standard.

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